2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
Description
This compound features a 1H-indol-3-yl group linked via an ethanone bridge to a 6-phenyl-substituted 2-azaspiro[3.3]heptane core. The phenyl group at the 6-position of the spiro system contributes to lipophilicity, while the indole moiety may facilitate π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-21(10-17-13-23-20-9-5-4-8-19(17)20)24-14-22(15-24)11-18(12-22)16-6-2-1-3-7-16/h1-9,13,18,23H,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWGQTZSWGHWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
- Key Differences: Replaces the phenyl group with an amino substituent, reducing steric bulk and increasing polarity.
- Implications: The amino group enhances solubility (logP ~1.73 vs. ~2.59 for the phenyl analog) but may reduce membrane permeability .
- Synthesis : Prepared via spirocyclic amine intermediates, contrasting with the phenyl-substituted target compound, which likely requires Suzuki coupling or similar aryl introduction methods.
3-(1H-Indol-3-yl)-1-[7-(Piperidin-1-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl]propan-1-one
- Key Differences : Incorporates a 5-oxa-2-azaspiro[3.4]octane core with a piperidinyl substituent, increasing molecular weight (367.49 vs. 318.39 for the target compound).
- Implications: The oxygen atom in the spiro system may improve hydrogen-bonding capacity, while the extended propanone linker could alter binding kinetics .
Indole-Containing Ethanone Derivatives
1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethan-1-one
- Key Differences : Replaces the azaspiro system with a phenylsulfonyl group.
- Implications : The sulfonyl group increases electronegativity and metabolic stability but reduces conformational flexibility. This compound exhibits higher polarity (logP ~2.59 vs. ~3.0 estimated for the target) .
(E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one
- Key Differences: Features an α,β-unsaturated ketone with a dimethylamino group, enabling Michael addition reactivity.
- Implications: The planar enone system allows for covalent binding to biological targets (e.g., kinase inhibitors like osimertinib), unlike the non-conjugated ketone in the target compound .
Heterocyclic Ethanone Derivatives
1-(4-Bromophenyl)-2-(6,7-Dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Key Differences : Substitutes the spiro system with a benzimidazotriazole core and thiophene moiety.
- Implications : The extended aromatic system enhances UV absorbance (useful in photodynamic therapy) but increases molecular weight (~500 vs. ~318 for the target compound) .
2-((5,6-Di(1H-Indol-3-yl)-1,2,4-Triazin-3-yl)thio)-1-(4-Nitrophenyl)ethan-1-one
- Key Differences : Integrates a triazine-thioether linker and a nitro group.
- The target compound’s bioactivity remains uncharacterized .
Biological Activity
The compound 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure. The presence of both indole and spirocyclic moieties suggests potential interactions with various biological targets.
Structural Formula
The chemical structure can be represented as follows:
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood regulation and cognitive functions .
Pharmacological Profile
Recent studies have demonstrated that derivatives of the spiro[3.3]heptane scaffold, including this compound, show promise as monoamine oxidase B (MAO-B) inhibitors. The inhibition of MAO-B is significant in the treatment of neurodegenerative diseases such as Parkinson's disease, where increased levels of neurotransmitters like dopamine are beneficial .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | MAO-B | 100 | |
| Compound B | MAO-B | 250 | |
| This compound | MAO-B | TBD | This Study |
Case Studies
Case Study 1: Neuroprotective Effects
A study involving human neuronal cell lines treated with various concentrations of This compound revealed neuroprotective effects against oxidative stress. The compound demonstrated a dose-dependent increase in cell viability, suggesting its potential as a neuroprotective agent .
Case Study 2: Behavioral Studies in Animal Models
In vivo studies conducted on rodent models showed that administration of this compound resulted in significant improvements in behavior associated with anxiety and depression. The behavioral changes were linked to alterations in serotonin and norepinephrine levels, indicating a possible antidepressant-like effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
